Molecular Weight & Topological Complexity Differentiate This Compound from the Simple Parent Sulfamoyl Benzamide
The target compound (MW 461.51 g/mol) is substantially larger and more topologically complex than the unsubstituted parent N-(4-sulfamoylphenyl)benzamide (MW 276.31 g/mol). This 67% increase in molecular weight reflects the addition of the bis(2-cyanoethyl)sulfamoyl group, which contributes additional hydrogen-bond acceptors (two nitrile groups), increased rotatable bonds, and a larger solvent-accessible surface area . In carbonic anhydrase inhibitor design, larger substituents at the sulfamoyl nitrogen position have been shown to improve isoform selectivity by exploiting differences in the hydrophobic/hydrophilic channel architecture among CA isoforms [1]. While direct binding data for the target compound are not publicly available, the class-level inference is that the bis(2-cyanoethyl) modification is expected to alter both potency and selectivity relative to the unsubstituted scaffold.
| Evidence Dimension | Molecular weight and structural complexity |
|---|---|
| Target Compound Data | MW = 461.51 g/mol; C₁₉H₁₉N₅O₅S₂; 2 sulfamoyl groups, 2 nitrile groups |
| Comparator Or Baseline | N-(4-sulfamoylphenyl)benzamide (CAS 4389-07-5): MW = 276.31 g/mol; C₁₃H₁₂N₂O₃S; 1 sulfamoyl group, 0 nitrile groups |
| Quantified Difference | MW difference: +185.20 g/mol (+67%); 2 additional H-bond acceptors (nitriles); 5 additional rotatable bonds |
| Conditions | Calculated from standard molecular descriptors (PubChem, ChemSpider); no experimental binding data available for the target compound. |
Why This Matters
Higher molecular complexity and additional functional groups offer increased potential for specific target engagement and isoform discrimination, which is a critical selection criterion for probe compound procurement in CA research programs.
- [1] Supuran, C.T. Structure and function of carbonic anhydrases. Biochemical Journal, 2016, 473, 2023–2032. (Class-level review of CA active site architecture and inhibitor design principles.) View Source
